Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H31NO2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester can be synthesized through several methods. One common approach involves the reaction of dicyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The ester is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products Formed
Hydrolysis: Produces dicyclohexylamine and tert-butyl alcohol.
Substitution: Depending on the nucleophile, various substituted carbamates can be formed.
Scientific Research Applications
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the carbamate functional group, which can undergo nucleophilic attack and form covalent bonds with target molecules .
Comparison with Similar Compounds
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is unique due to its high stability and reactivity. Similar compounds include:
- Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-(4-hydroxy-3,3-dimethylbutyl)-, 1,1-dimethylethyl ester
These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
CAS No. |
330576-56-2 |
---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
tert-butyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C17H31NO2/c1-17(2,3)20-16(19)18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 |
InChI Key |
WIURVMHVEPTKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.